2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have shown significant antibacterial activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity . They are structurally similar to imidazole molecules and act by a similar mechanism of action .
Biochemical Pathways
1,2,4-triazole derivatives are known to have comprehensive bioactivities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Result of Action
1,2,4-triazole derivatives are known to exhibit a broad spectrum of antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing compounds under basic conditions.
Acylation: The final step involves the acylation of the triazole-thiol derivative with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis.
Biology
Biologically, 1,2,4-triazole derivatives are known for their antimicrobial and antifungal activities. This compound can be tested against various bacterial and fungal strains to evaluate its efficacy as a potential antimicrobial agent.
Medicine
In medicine, compounds containing the triazole ring are explored for their anticancer properties. The compound’s ability to inhibit certain enzymes or pathways makes it a candidate for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a unique combination of the triazole ring, sulfanyl group, and methoxyphenylacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQZUPEVRMMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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